![molecular formula C13H10N2O5S B14444080 3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 76506-77-9](/img/structure/B14444080.png)
3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a benzene ring, a sulfonic acid group, and a hydrazinyl linkage to a formyl-substituted cyclohexadiene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps. One common approach is the condensation of 3-formyl-4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine derivatives, followed by the introduction of the benzene-1-sulfonic acid group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the formyl and oxocyclohexa-2,5-dien-1-ylidene groups.
Substitution: The benzene ring and sulfonic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions can vary widely, but they often include modified versions of the original compound with different functional groups or structural changes.
Applications De Recherche Scientifique
3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The formyl and oxocyclohexa-2,5-dien-1-ylidene groups can participate in redox reactions, while the hydrazinyl linkage can form stable complexes with metal ions. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share the core structure but differ in the substituents attached to the benzene ring or the hydrazinyl group.
Benzene-1-sulfonic acid derivatives: Compounds with similar sulfonic acid groups but different core structures.
Uniqueness
The uniqueness of 3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
76506-77-9 |
|---|---|
Formule moléculaire |
C13H10N2O5S |
Poids moléculaire |
306.30 g/mol |
Nom IUPAC |
3-[(3-formyl-4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H10N2O5S/c16-8-9-6-11(4-5-13(9)17)15-14-10-2-1-3-12(7-10)21(18,19)20/h1-8,17H,(H,18,19,20) |
Clé InChI |
BITCJXJUNPVYMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


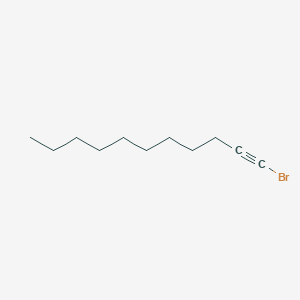
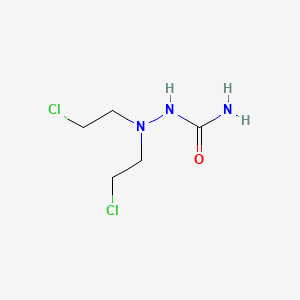
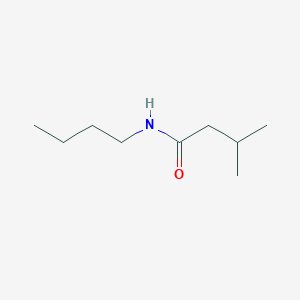


![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)
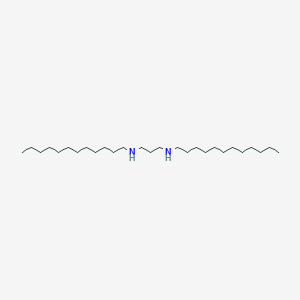
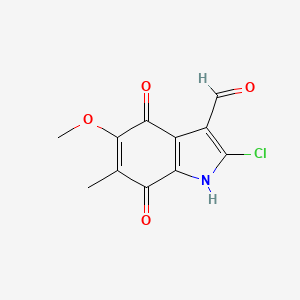
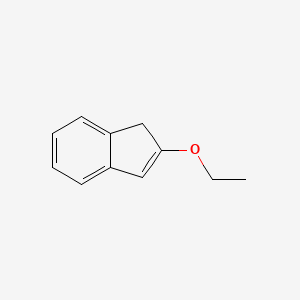
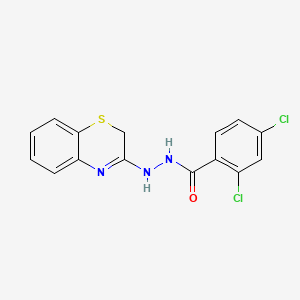

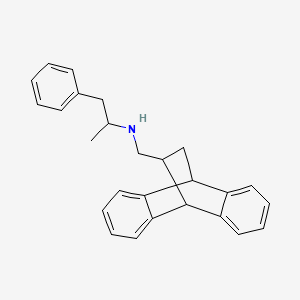

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
